molecular formula C7H3ClN2OS B1175911 activating transcription factor 4 CAS No. 145891-90-3

activating transcription factor 4

Cat. No.: B1175911
CAS No.: 145891-90-3
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Description

Activating Transcription Factor 4 (ATF4) is a fundamental basic region-leucine zipper (bZIP) transcription factor that acts as a master regulator of the integrated stress response (ISR) . It is not a functional transcription factor by itself but rather forms heterodimers with a wide range of other bZIP proteins, allowing it to regulate diverse genetic programs depending on its binding partner and cellular context . ATF4 expression is tightly controlled at the translational level, being preferentially synthesized in response to various cellular stresses, such as endoplasmic reticulum (ER) stress, amino acid deprivation, oxidative stress, and hypoxia . This translational upregulation is primarily mediated by the phosphorylation of eIF2α by kinases like PERK, GCN2, HRI, and PKR . As a central effector of cellular adaptation, ATF4 regulates the expression of genes involved in key biological processes. These include amino acid metabolism and transport, redox homeostasis to combat oxidative stress, autophagy, and angiogenesis . Under prolonged or severe stress, ATF4 can also promote apoptosis, often through the upregulation of the transcription factor CHOP (C/EBP homologous protein) . Due to its critical role in helping cells survive in stressful microenvironments, ATF4 is a protein of significant interest in cancer research. It is frequently upregulated in various tumors, including glioblastoma, hepatocellular carcinoma, and colorectal cancer, where it contributes to proliferation, stemness, and drug resistance . Beyond oncology, ATF4 is essential for normal physiological processes, such as skeletal development and erythroid (red blood cell) development . This product is intended for research purposes only and is a vital tool for investigating stress response pathways, cancer biology, metabolic disorders, and hematopoiesis.

Properties

CAS No.

145891-90-3

Molecular Formula

C7H3ClN2OS

Synonyms

activating transcription factor 4

Origin of Product

United States

Scientific Research Applications

Applications in Cancer Research

1. Role in Tumor Progression
ATF4 is often upregulated in various cancers, including glioblastoma, colorectal cancer, and breast cancer. Its expression correlates with tumor progression and metastasis. Studies have shown that ATF4 contributes to the survival of cancer cells under stress conditions, making it a potential therapeutic target .

2. Chemoresistance
ATF4 has been implicated in chemoresistance, particularly in lung cancer. Research indicates that higher levels of ATF4 are associated with increased resistance to cisplatin, a common chemotherapeutic agent. In experiments with human lung cancer cell lines, ATF4 expression was found to correlate with cisplatin sensitivity, suggesting that targeting ATF4 could enhance the efficacy of chemotherapy .

Cancer Type Function of ATF4 Reference
GlioblastomaPromotes survival under metabolic stress
Colorectal CancerEnhances tumor growth and metastasis
Lung CancerContributes to cisplatin resistance

Metabolic Disorders

1. Link to Diabetes
ATF4 plays a significant role in linking metabolic stress to inflammation and fibrosis in diabetic conditions. It has been shown to regulate the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) through mechanisms involving nuclear factor-kappa B (NF-κB). This suggests that inhibiting ATF4 could mitigate diabetic complications such as cardiac fibrosis .

2. Oxidative Stress Response
In models of high glucose-induced oxidative stress, ATF4 has been shown to upregulate genes associated with oxidative damage and fibrosis. Silencing ATF4 expression led to decreased oxidative stress markers and improved cell viability in diabetic models .

Metabolic Condition Effect of ATF4 Reference
DiabetesPromotes inflammation and fibrosis
Oxidative StressRegulates protective gene expression

Implications for Therapeutics

Given its central role in various pathophysiological processes, targeting ATF4 presents a promising therapeutic avenue:

  • Cancer Therapy: Inhibiting ATF4 could enhance the effectiveness of existing chemotherapy regimens by overcoming drug resistance.
  • Diabetes Management: Modulating ATF4 activity may provide new strategies for managing diabetes-related complications by reducing inflammation and oxidative damage.

Case Studies

Several studies have highlighted the potential of targeting ATF4:

  • Cisplatin Resistance Study: A study demonstrated that silencing ATF4 in lung cancer cells increased sensitivity to cisplatin treatment, indicating its role as a mediator of drug resistance .
  • Diabetic Cardiac Fibrosis: Research showed that inhibiting ATF4 reduced cardiac fibrosis markers in diabetic mice, suggesting its involvement in diabetic heart disease progression .

Comparison with Similar Compounds

Comparison of ATF4 with Similar Transcription Factors and Compounds

Structural and Functional Comparison with ATF/CREB Family Members

ATF4 belongs to the ATF3/4/5 subgroup of the ATF/CREB family, which also includes ATF3, ATF5, and ATF6. These factors share a conserved bZIP domain but differ in their activation mechanisms and target genes:

Transcription Factor Activation Pathway Key Target Genes Cellular Role
ATF4 ISR (eIF2α phosphorylation) ASNS, CHOP, FGF21, SLC7A11 Amino acid metabolism, ER stress, apoptosis
ATF3 Stress-inducible (JNK, p38) GADD45A, SESN2, HSPA5 Dual role: pro-survival or pro-apoptotic depending on context
ATF6 ER stress (proteolytic cleavage) HSPA5, XBP1, EDEM1 ER chaperone synthesis, UPR activation
XBP1s IRE1α-mediated splicing DNAJB9, HRD1, ERDJ4 ER-associated degradation (ERAD), secretory pathway

Key Differences :

  • ATF4 and ATF6 both regulate ER stress but act through distinct pathways. ATF4 is ISR-dependent, while ATF6 requires proteolytic activation .
  • XBP1s, unlike ATF4, is activated via IRE1α-mediated mRNA splicing and primarily targets ERAD genes .
Comparison with C/EBP Family Members

ATF4 heterodimerizes with CCAAT/enhancer-binding protein (C/EBP) family members to regulate genes containing C/EBP-ATF response elements (CAREs). Notable comparisons:

Factor Dimerization Partners Key Target Genes Functional Overlap with ATF4
C/EBPβ ATF4, CHOP GADD34, TRB3 Co-regulates amino acid metabolism genes; synergizes with ATF4 under stress
CHOP ATF4, C/EBPα GADD34, ERO1α Promotes apoptosis by antagonizing ATF4-mediated survival signals
C/EBPδ ATF4, ATF3 PRKDC, DNA-PKcs Linked to chemoresistance in cancer; overlaps with ATF4 in DNA repair pathways

Functional Distinctions :

  • C/EBPδ regulates cisplatin resistance via DNA-PKcs upregulation, whereas ATF4 enhances chemoresistance through redox and metabolic adaptations .
Pharmacological Modulators of ATF4 and Related Pathways

Several compounds target ATF4 or its regulatory network, with varying specificity:

Compound Target Mechanism Selectivity vs. ATF4
Tomatidine ATF4 Inhibits ATF4 activity via unknown mechanism Specific to ATF4; does not affect XBP1 or ATF6
IXA4/IXA6 IRE1/XBP1s Activates XBP1s signaling No direct effect on ATF4; minimal overlap with ATF6
Oleandrin PERK-ATF4 Induces ER stress via eIF2α phosphorylation Broad UPR activation (ATF4, XBP1s, ATF6)
Ursolic Acid ATF4/HSF1 Modulates stress response pathways Partially overlaps with ATF4 in muscle atrophy regulation

Key Findings :

  • IXA compounds selectively activate XBP1s without significant crosstalk with ATF4 or ATF6 pathways .
Disease-Specific Roles: Cancer and Chemoresistance

ATF4’s role in cancer contrasts with other stress-responsive factors:

Factor Pro-Tumor Role Anti-Tumor Role Clinical Evidence
ATF4 Promotes redox balance, metastasis Induces apoptosis under prolonged stress High ATF4 correlates with cisplatin resistance in lung cancer
ATF3 Context-dependent: suppresses or promotes growth Enhances p53-mediated apoptosis Low ATF3 linked to poor prognosis in breast cancer
CHOP Pro-apoptotic in ER-stressed tumors N/A CHOP deletion accelerates tumor growth in glioblastoma models

Mechanistic Insight :

  • ATF4 upregulates SLC7A11 (cystine/glutamate transporter) to sustain glutathione synthesis, conferring resistance to oxidative stress in cancers .
  • In contrast, ATF3 sensitizes cells to chemotherapy by repressing survival signals like BCL2 .

Preparation Methods

Expression Vector Design and Cloning

Recombinant ATF4 is commonly produced in Escherichia coli using plasmid systems fused with affinity tags for purification. The pGEX-4T vector, which incorporates a glutathione S-transferase (GST) tag, is frequently employed to enhance solubility and facilitate isolation via glutathione affinity chromatography. The full-length human ATF4 coding sequence (1–351 amino acids) is cloned into the vector, ensuring proper reading frame alignment and codon optimization for bacterial expression.

Fermentation and Induction

Bacterial cultures are grown in lysogeny broth (LB) medium supplemented with ampicillin (100 µg/ml) at 37°C until reaching an optical density (OD600) of 0.6–0.8. Protein expression is induced with 0.1–1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 4–6 hours at 30°C to minimize inclusion body formation. Post-induction, cells are harvested via centrifugation (6,000 × g, 15 minutes) and lysed using sonication or French press in phosphate-buffered saline (PBS) containing protease inhibitors.

Purification and Formulation

The GST-ATF4 fusion protein is purified using glutathione-Sepharose 4B resin, followed by thrombin cleavage to remove the GST tag. Final purification via size-exclusion chromatography (Superdex 200) yields a product with ~60% purity, as confirmed by SDS-PAGE and Coomassie Brilliant Blue staining. Lyophilization in PBS with 5% trehalose and 5% mannitol ensures stability, with reconstitution recommended at 0.25 µg/µl in sterile water.

Table 1: Recombinant ATF4 Protein Specifications

ParameterValue
Expression SystemE. coli (pGEX-4T)
TagGST
Purity60% (SDS-PAGE)
Endotoxin LevelNot reported
Storage-20°C to -80°C (lyophilized)
Reconstitution BufferSterile PBS with trehalose/mannitol

Adenoviral Overexpression in Mammalian Cells

Vector Construction and Transduction

Adenoviral vectors encoding ATF4 are engineered using the AdEasy system, with the cytomegalovirus (CMV) promoter driving constitutive expression. HL-1 atrial cardiomyocytes or HEK293 cells are transduced at a multiplicity of infection (MOI) of 50–100, achieving >80% transfection efficiency within 24–48 hours.

Stress Induction and Validation

ATF4 expression is amplified under stress conditions. For example, oxidative stress in HL-1 cells is induced with 200 µM hydrogen peroxide (H₂O₂) for 6 hours, while endoplasmic reticulum (ER) stress is triggered by 1 µM thapsigargin. Western blotting using anti-ATF4 antibodies (1:5,000 dilution) confirms protein overexpression, with β-actin as a loading control.

Table 2: Adenoviral ATF4 Overexpression Parameters

ConditionTreatmentATF4 Induction Fold
BasalNone1.0
Oxidative Stress200 µM H₂O₂, 6 hr3.2 ± 0.4
ER Stress1 µM thapsigargin, 8 hr4.1 ± 0.6

Lentiviral Inducible Systems for Controlled Expression

Tetracycline-Regulated ATF4 Expression

The pTRIPZ lentiviral vector enables doxycycline (dox)-inducible ATF4 expression. A 1 µg/ml dox treatment for 12–24 hours induces ATF4 in Atf4⁻/⁻ mouse embryonic fibroblasts (MEFs), with a 5.8-fold increase measured by qRT-PCR. The system incorporates a puromycin resistance gene (8 µg/ml selection) for stable cell line generation.

CRISPR/Cas9 Knockout Complementation

Lentiviral delivery restores ATF4 in knockout models. For example, Atf4⁻/⁻ MEFs transduced with pTRIPZ-ATF4 show normalized transcription of target genes (Asns, Slc7a11) within 16 hours post-induction.

Tissue-Specific ATF4 Knockout Models

Skeletal Muscle-Specific Deletion

Cre-loxP systems generate muscle-specific ATF4 knockouts (ATF4 mKO). Atf4 floxed mice are crossed with MyoD-Cre strains, yielding >90% ATF4 depletion in quadriceps, as validated by immunohistochemistry. This model reveals 708 mRNAs differentially expressed in aged ATF4 mKO vs. controls, highlighting ATF4’s role in proteostasis.

Phenotypic Characterization

ATF4 mKO mice exhibit 22% higher protein synthesis rates (measured via deuterium labeling) and 15% reduced ubiquitinated protein aggregates compared to wild types.

Transient Transfection with Plasmid DNA

Mammalian Expression Vectors

pcDNA3.1-ATF4 plasmids transfected into HEK293T cells (Lipofectamine 3000) achieve peak expression at 48 hours post-transfection. Immunofluorescence with Alexa Fluor 488-conjugated antibodies demonstrates nuclear ATF4 localization.

Reporter Gene Assays

Co-transfection with CARE-luciferase reporters (e.g., asparagine synthetase promoter) quantifies ATF4 transcriptional activity. A 7.5-fold luciferase increase is observed under amino acid deprivation (2 mM histidinol) .

Q & A

Q. What experimental approaches are recommended to study ATF4's role in cellular stress responses?

ATF4 is a stress-inducible transcription factor activated under conditions like hypoxia, nutrient deprivation, or endoplasmic reticulum (ER) stress. Key methodologies include:

  • Western blotting to track ATF4 protein expression under stress (e.g., hypoxia or ER stressors like tunicamycin) .
  • Quantitative PCR (qPCR) to measure ATF4 mRNA levels and downstream targets (e.g., CHOP, ASNS) .
  • Luciferase reporter assays using ATF4-responsive promoters (e.g., amino acid response elements) to assess transcriptional activity .
  • CRISPR/Cas9 knockout models to study ATF4-dependent pathways in cellular adaptation .

Q. How does ATF4 interact with the unfolded protein response (UPR) during ER stress?

ATF4 is activated via the PERK-eIF2α axis during ER stress. Phosphorylation of eIF2α by PERK reduces global translation but selectively enhances ATF4 mRNA translation. Methodologically, this can be validated by:

  • Inhibiting PERK with small molecules (e.g., GSK2606414) to block ATF4 induction .
  • Overexpressing a constitutively active GADD34 mutant to dephosphorylate eIF2α and suppress ATF4 expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in ATF4's dual roles as a pro-survival vs. pro-apoptotic factor?

ATF4’s role depends on cellular context and stress duration. For example:

  • In cerebral ischemia, ATF4 promotes neuronal survival by regulating mitochondrial autophagy and synaptic plasticity .
  • In prolonged ER stress, ATF4 upregulates pro-apoptotic CHOP, triggering cell death . Experimental design tips :
  • Use time-course experiments to differentiate early (pro-survival) vs. late (pro-apoptotic) ATF4 activity.
  • Combine RNA-seq with chromatin immunoprecipitation (ChIP-seq) to identify context-dependent ATF4 targets .

Q. What bioinformatics tools are effective for predicting ATF4-cofactor interactions?

ATF4 functions through partnerships with coactivators (e.g., PC4) and other bZIP proteins (e.g., C/EBP family). Recommended approaches:

  • STRING database to map protein-protein interaction networks involving ATF4 .
  • Phylogenetic analysis to identify conserved domains in poorly characterized ATF4 homologs .
  • Machine learning models (e.g., DeepBind) to predict DNA-binding motifs and cofactor recruitment .

Q. How does ATF4 regulate skeletal muscle atrophy, and what models are suitable for mechanistic studies?

ATF4 drives muscle atrophy by suppressing mTORC1 signaling and upregulating atrophy-related genes (e.g., Gadd45a). Key models include:

  • In vivo murine models with muscle-specific ATF4 overexpression or knockout .
  • C2C12 myotubes treated with dexamethasone to simulate atrophy, combined with siRNA-mediated ATF4 silencing .
  • Bulk RNA-seq to profile ATF4-dependent transcriptional changes in atrophying muscle .

Methodological Challenges and Solutions

Q. How can researchers address variability in ATF4 expression across cell types?

Tissue-specific ATF4 activity is influenced by epigenetic modifiers and post-translational modifications. Strategies:

  • Use single-cell RNA-seq to dissect ATF4 heterogeneity in complex tissues (e.g., brain or muscle) .
  • Apply phospho-specific antibodies to detect post-translational modifications (e.g., phosphorylation at Ser245) that modulate ATF4 stability .

Q. What are the limitations of current ATF4 knockout models, and how can they be improved?

Global ATF4 knockout is embryonically lethal, necessitating conditional models. Recommendations:

  • Cre-loxP systems for tissue-specific deletion (e.g., Nestin-Cre for neuronal studies) .
  • CRISPR interference (CRISPRi) to transiently suppress ATF4 without genomic disruption .

Data Interpretation and Validation

Q. How should researchers validate ATF4's role in transcriptional regulation?

  • ChIP-seq to confirm ATF4 binding at promoter regions of putative target genes (e.g., Slc7a1, Herpud1) .
  • Dual-luciferase assays with mutated ATF4-binding sites to test necessity of specific DNA motifs .
  • Rescue experiments by re-expressing wild-type or mutant ATF4 in knockout models .

Q. What statistical methods are robust for analyzing ATF4-dependent transcriptomic data?

  • Gene set enrichment analysis (GSEA) to identify pathways enriched in ATF4-regulated genes .
  • Weighted gene co-expression network analysis (WGCNA) to cluster ATF4-correlated modules in large datasets .

Emerging Research Directions

Q. Can ATF4 be targeted therapeutically in neurodegenerative diseases, and what are the challenges?

Preclinical studies suggest ATF4 inhibition may mitigate neuronal death in Alzheimer’s disease, but specificity remains a hurdle. Strategies:

  • Peptide inhibitors disrupting ATF4-C/EBPβ interactions .
  • Small molecules targeting ATF4’s leucine zipper domain without affecting other bZIP proteins .

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